molecular formula C16H19N3O3S2 B2425340 4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide CAS No. 577753-30-1

4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide

Cat. No. B2425340
M. Wt: 365.47
InChI Key: NDHOBTKGHWOFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide” are not available, similar compounds are often synthesized through a series of reactions involving the coupling of benzene derivatives with amides .


Molecular Structure Analysis

The molecular structure of “4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide” would likely include a benzene ring attached to an amide functional group, with additional azepan and thiazol rings.

Scientific Research Applications

Synthesis and Biological Activity

One of the prominent areas of research involves the synthesis of novel compounds with potential biological activities. For instance, benzothiazole and thiazolidin-4-ones derivatives have been synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, showing moderate to good antimicrobial activity against various bacteria and fungi. These findings indicate a potential application of the compound in developing new antimicrobial agents (Gilani et al., 2016).

Chemical Synthesis and Antimicrobial Agents

Another application is in the chemical synthesis of antimicrobial agents. For example, the synthesis of 2-phenylamino-thiazole derivatives has been explored, with some molecules demonstrating more potent effects than reference drugs against pathogenic strains. This suggests the potential of such compounds in creating effective antimicrobial therapies (Bikobo et al., 2017).

Antimicrobial and UV Protective Applications

Research has also been conducted on the synthesis of thiazole azodyes containing the sulfonamide moiety for applications in UV protection and antimicrobial treatment of cotton fabrics. The dyed-finished fabric samples displayed excellent fastness and effective UV protection and antibacterial properties, showcasing an industrial application of such compounds (Mohamed et al., 2020).

Green Synthesis of Antimicrobial Compounds

Moreover, green chemistry approaches have been applied in the synthesis of azo-1,3,4-thiadiazole derivatives with demonstrated antimicrobial activities. This not only highlights the compound's relevance in medical applications but also emphasizes the importance of sustainable methods in chemical synthesis (Shneshil et al., 2018).

Safety And Hazards

The safety and hazards associated with “4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide” are not known. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-15(18-16-17-9-12-23-16)13-5-7-14(8-6-13)24(21,22)19-10-3-1-2-4-11-19/h5-9,12H,1-4,10-11H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHOBTKGHWOFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.